molecular formula C9H16N4 B12946649 5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine

5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine

Cat. No.: B12946649
M. Wt: 180.25 g/mol
InChI Key: QYKQIEJKAIXMKF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of NH-pyrazole carbonic acids as key intermediates. . The regioselectivity for direct insertion of substituents to the core structure is crucial for achieving the desired product.

Industrial Production Methods

Industrial production of this compound can be achieved on a multigram scale using cost-efficient methods.

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and purity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Isopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine stands out due to its specific isopropyl substitution, which imparts unique chemical and biological properties. This substitution enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

Molecular Formula

C9H16N4

Molecular Weight

180.25 g/mol

IUPAC Name

5-propan-2-yl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-3-amine

InChI

InChI=1S/C9H16N4/c1-7(2)12-3-4-13-9(6-12)8(10)5-11-13/h5,7H,3-4,6,10H2,1-2H3

InChI Key

QYKQIEJKAIXMKF-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCN2C(=C(C=N2)N)C1

Origin of Product

United States

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